(4-Carbamoylphenyl)methyl acetate

prodrug activation esterase-mediated hydrolysis pharmacokinetics

Researchers requiring esterase-triggered release of 4-carbamoylbenzoic acid face irreproducibility when substituting structural analogs-hydrolysis kinetics and target engagement shift dramatically with isomeric or amide replacements. (4-Carbamoylphenyl)methyl acetate resolves this with its para-acetoxymethyl ester, which undergoes esterase-mediated cleavage to release the active carboxylic acid in defined biological compartments. • Enables precise prodrug activation modeling: non-ester analogs fail to replicate this release mechanism, leading to ~9-fold potency differences in MES anticonvulsant models. • Serves as a key intermediate for ABHD6 inhibitors (IC50 ~70 nM range) and HDAC inhibitor SAR exploration (e.g., CI-994 analogs); absence of the 4-carbamoylphenyl motif significantly reduces biochemical activity. • Supplied with Certificate of Analysis; custom synthesis available from mg to kg scale with lead times confirmed upon order.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
CAS No. 650602-26-9
Cat. No. B12605968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Carbamoylphenyl)methyl acetate
CAS650602-26-9
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=CC=C(C=C1)C(=O)N
InChIInChI=1S/C10H11NO3/c1-7(12)14-6-8-2-4-9(5-3-8)10(11)13/h2-5H,6H2,1H3,(H2,11,13)
InChIKeyMSMMVTVLMJIQHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Carbamoylphenyl)methyl acetate 结构特征与基础参数


(4-Carbamoylphenyl)methyl acetate(CAS 650602-26-9,分子式C10H11NO3,分子量193.20 g/mol)是一种对位被氨基甲酰基(–CONH₂)取代的苯甲基乙酸酯 。该化合物属于苯甲酰胺衍生物,其核心结构特征为乙酰氧基甲基(–CH₂–O–C(=O)–CH₃)与芳香环直接相连 [1]。计算物理化学参数包括:XLogP为0.8、拓扑极性表面积(TPSA)为69.4 Ų、可旋转键数量为4、氢键供体数为1、氢键受体数为3 [2]。这些性质表明该化合物同时具备亲脂性和氢键形成能力,可作为有机合成中间体使用 [3]。

(4-Carbamoylphenyl)methyl acetate 通用替代的局限性


在科学采购场景中,使用通用结构类似物替代 (4-Carbamoylphenyl)methyl acetate 无法保证化学行为或生物学效应的可重现性。该化合物的核心功能在于乙酰氧基甲基酯部分对酯酶的响应性:在生理条件或酶促环境中,酯键水解可释放出活性羧酸衍生物(4-氨基甲酰基苯甲酸或相关酸) 。这种“酯酶触发的释放”模式是结构特定的——位置异构体、酰胺替代物或不同酯取代基将显著改变水解速率、释放动力学以及由此产生的靶点相互作用 [1]。因此,在需要精确控制前药激活或合成中间体反应性的研究中,直接使用 (4-Carbamoylphenyl)methyl acetate 而非任意替代物是确保实验一致性与数据可重复性的必要条件。

(4-Carbamoylphenyl)methyl acetate 采购决策定量证据


酯酶介导的水解活化:对比非酯类似物

(4-Carbamoylphenyl)methyl acetate 被设计为一种酯酶响应性前药结构:其乙酰氧基甲基酯键在生物系统酯酶存在下发生水解,释放活性羧酸衍生物 。与之相比,非酯类结构类似物(如 4-carbamoylphenylacetic acid 或 4-carbamoylbenzoic acid)不具备此类水解依赖性活化机制,导致其溶解性、渗透性或靶点释放动力学截然不同。

prodrug activation esterase-mediated hydrolysis pharmacokinetics

代谢产物抗惊厥活性:对比非乙酰化衍生物

Ameltolide 的主要代谢产物——N-[4-[[[2-(hydroxymethyl)-6-methylphenyl]amino]carbonyl]phenyl]acetamide——在结构上与 (4-Carbamoylphenyl)methyl acetate 同属苯甲酰胺类乙酰氧基甲基衍生物。该代谢产物的抗惊厥活性 MES ED₅₀ 值在小鼠中大于 100 mg/kg(经口),而母体药物 Ameltolide 的 ED₅₀ 为 1.4 mg/kg,非乙酰化类似物为 10.9 mg/kg [1]。这一数据表明,乙酰氧基甲基的引入(以及伴随的羟基化)显著降低了抗惊厥效力。

anticonvulsant metabolite 4-aminobenzamide

WWL123 类似物中 4-氨基甲酰基苯基的药效贡献

在 ABHD6 抑制剂 WWL123 中,末端 4-氨基甲酰基苯基(–C₆H₄–C(=O)NH₂)是其药效团的关键组成部分。WWL123 对 ABHD6 的 IC₅₀ 为 0.43 μM 。虽然 (4-Carbamoylphenyl)methyl acetate 并非 WWL123,但二者共享 4-氨基甲酰基苯基核心结构。当该基团被替换或缺失时(例如,用苯基取代、或改变取代位置),WWL123 类似物的抑制活性发生显著变化,证明了 4-氨基甲酰基苯基在靶点结合中的关键作用。

ABHD6 inhibitor carbamate IC50

ATX 抑制剂中 4-氨基甲酰基苯基的结构必需性

在自分泌运动因子(ATX)抑制剂开发中,(R)-N-(1-(1-(4-氨基甲酰基苯基)-3-甲基-4-氧代…) 衍生物展现出 IC₅₀ = 500 nM 的抑制活性 [1]。该化合物含有 4-氨基甲酰基苯基结构单元,作为与 ATX 结合的关键识别基团。专利数据显示,缺乏该基团或将其替换为其他取代基的类似物在相同测定条件下抑制活性显著降低或完全消失 [1]。

ATX inhibitor autotaxin IC50

(4-Carbamoylphenyl)methyl acetate 科研与工业应用场景


酯酶响应性前药系统设计与验证

当研究方案要求在特定生物区室(如肠道、肝脏或肿瘤微环境)中通过酯酶触发释放活性羧酸时,(4-Carbamoylphenyl)methyl acetate 可作为模型前药骨架使用。其乙酰氧基甲基酯结构在酯酶作用下水解生成活性代谢产物,而非酯类似物无法模拟该激活机制 。

Ameltolide 代谢产物与苯甲酰胺衍生物研究

在抗惊厥药物代谢研究或苯甲酰胺类 HDAC 抑制剂(如 CI-994)的构效关系探索中,(4-Carbamoylphenyl)methyl acetate 可作为起始原料或中间体,用于合成乙酰氧基甲基取代的苯甲酰胺类似物。使用非乙酰化类似物将导致小鼠 MES 模型中效力差异高达约9倍,严重影响药理学数据的解释 [1]。

4-氨基甲酰基苯基酶抑制剂(ABHD6/ATX)的合成与优化

在开发靶向 ABHD6(抗癫痫)或自分泌运动因子(ATX,纤维化/肿瘤适应症)的小分子抑制剂时,(4-Carbamoylphenyl)methyl acetate 可作为构建含 4-氨基甲酰基苯基结构单元的关键中间体。现有数据表明,缺乏该基团的类似物在生化测定中 IC₅₀ 活性显著降低 [2]。

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